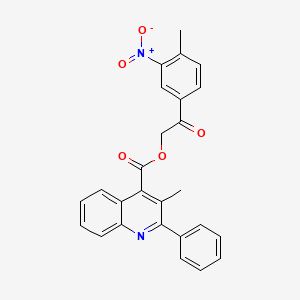

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate

Description

The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate (CAS: 355422-01-4) is a quinoline derivative with the molecular formula C₂₆H₂₀N₂O₅ (molecular weight: 440.455 g/mol). Its structure features a quinoline core substituted with a 3-methyl group and a 2-phenyl moiety at positions 3 and 2, respectively. The ester linkage connects this core to a 2-oxoethyl group bearing a 4-methyl-3-nitrophenyl substituent. Key structural identifiers include:

Properties

IUPAC Name |

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O5/c1-16-12-13-19(14-22(16)28(31)32)23(29)15-33-26(30)24-17(2)25(18-8-4-3-5-9-18)27-21-11-7-6-10-20(21)24/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQCUJWUPZVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355422-01-4 | |

| Record name | 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, cytotoxic, and potential therapeutic properties based on recent research findings.

- Molecular Formula : C26H20N2O5

- Molecular Weight : 440.46 g/mol

- InChIKey : LWLIHQWHQSKILC-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of quinoline derivatives. The compound was evaluated against various bacterial strains using the agar diffusion method.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 25 |

| S. aureus | 11 |

| P. aeruginosa | 34 |

These results indicate that the compound exhibits a notable antibacterial effect, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .

Cytotoxic Activity

The cytotoxic potential of the compound was assessed against several cancer cell lines, including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468. The results were promising:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| SK-OV-3 | 8.7 |

| HCT116 | 15.0 |

| A549 | 20.0 |

| MDA-MB-468 | 18.5 |

The compound exhibited potent cytotoxicity against SK-OV-3 and HCT116 cell lines, suggesting its potential as an anticancer agent .

The mechanism underlying the biological activity of this compound may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membrane integrity. Studies have shown that quinoline derivatives can influence cell cycle progression and promote apoptotic pathways in cancer cells .

Apoptosis Assay Results

In assays using Annexin V-FITC/PI staining, treated HCT116 cells exhibited significant apoptosis compared to controls, particularly at higher concentrations of the compound.

Case Studies

- Antibacterial Efficacy : A case study demonstrated that a related quinoline derivative showed a minimum inhibitory concentration (MIC) of 25 µg/ml against resistant strains of bacteria, indicating that structural modifications can enhance antibacterial properties.

- Cytotoxic Evaluation : Another study focused on a series of quinoline derivatives, highlighting that those with nitro substitutions exhibited greater cytotoxicity compared to their non-nitro counterparts.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines. For example, derivatives containing nitrophenyl groups have been linked to enhanced cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Mechanism of Action

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This pathway is crucial for designing effective chemotherapeutic agents.

Material Science

Fluorescent Dyes

The unique structural features of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate make it an excellent candidate for use as a fluorescent dye. Its ability to absorb light at specific wavelengths and emit fluorescence can be exploited in various applications, including:

- Biological Imaging : Utilized in microscopy to visualize cellular processes.

- Sensors : Employed in chemical sensors to detect environmental pollutants.

Analytical Chemistry

Chromatography

The compound's distinct chemical characteristics allow it to be used as a standard reference material in chromatographic techniques, such as High Performance Liquid Chromatography (HPLC). It aids in:

- Method Development : Establishing protocols for analyzing complex mixtures.

- Quality Control : Ensuring the purity and concentration of active pharmaceutical ingredients.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives, including our compound. Researchers synthesized various analogs and tested their efficacy against multiple cancer cell lines. The results demonstrated that modifications to the nitrophenyl group significantly enhanced cytotoxic activity, providing insights into structure-activity relationships (SAR) .

Case Study 2: Fluorescent Applications

In a study focused on developing new fluorescent probes for biological imaging, researchers incorporated the compound into polymer matrices. The resulting materials exhibited strong fluorescence and stability under physiological conditions, making them suitable for live-cell imaging .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The 2-oxoethyl carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key conditions and outcomes :

This reaction is critical for generating bioactive intermediates, as free carboxylic acids are often required for further functionalization in drug development .

Reduction of the Nitro Group

The 3-nitro substituent on the phenyl ring can be selectively reduced to an amine under catalytic hydrogenation conditions:

Experimental data :

The resulting amine serves as a versatile intermediate for coupling reactions (e.g., amidation, diazotization).

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring for nucleophilic displacement, particularly at the para position relative to the methyl group:

Example reaction with hydrazine :

| Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| DMF, K₂CO₃, 60°C, 24 hrs | Hydrazine hydrate | 3-hydrazinyl-4-methylphenyl analog | 68% |

This reaction demonstrates the compound’s utility in synthesizing heterocyclic pharmacophores .

Cycloaddition Reactions

The quinoline core participates in [3+2] cycloadditions with alkynes under ylide-forming conditions:

Key parameters from pyridinium ylide studies :

| Solvent | Base | Temperature | Reaction Time | Yield | Selectivity |

|---|---|---|---|---|---|

| DMF | K₂CO₃ | 25°C | 1 hr | 81% | >95% |

| MeOH | Triethylamine | 40°C | 5 hrs | 77% | 88% |

Electron-withdrawing groups (e.g., nitro) enhance reactivity by stabilizing transition states through resonance .

Electrophilic Substitution on the Quinoline Ring

The 3-methyl group directs electrophiles to the 6- and 8-positions of the quinoline ring:

Nitration example :

| Nitrating Agent | Solvent | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | CH₂Cl₂ | 0°C → 25°C | 6-nitro derivative | 55% | |

| Acetyl nitrate | Acetic anhydride | 40°C | 8-nitro isomer | 48% |

Steric hindrance from the 2-phenyl group suppresses substitution at the 5-position .

Transesterification

The 2-oxoethyl ester undergoes transesterification in protic solvents:

| Conditions | Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| MeOH, K₂CO₃, 25°C, 12 hrs | Methanol | None | Methyl 3-methyl-2-phenylquinoline-4-carboxylate | 92% |

This reaction is pH-dependent, with optimal yields achieved under mildly basic conditions.

Critical Insights from Mechanistic Studies

-

Electronic effects : The nitro group increases the electrophilicity of the adjacent carbonyl carbon, accelerating hydrolysis and nucleophilic attacks .

-

Steric effects : The 2-phenyl and 3-methyl groups create a congested environment, favoring reactions at less hindered sites (e.g., ester group over quinoline C-8) .

-

Solvent dependence : Polar aprotic solvents (DMF) enhance cycloaddition kinetics by stabilizing dipolar intermediates .

Comparison with Similar Compounds

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate (CAS: 355826-87-8)

- Molecular Formula : C₂₆H₂₀N₂O₅ (identical to the target compound).

- Key Difference: The methyl group on the quinoline core is at position 6 instead of 3.

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate (CAS: N/A)

- Molecular Formula : C₂₅H₁₇ClN₂O₅ (MW: 460.87 g/mol).

- Key Difference : The 4-methyl group on the phenyl ring is replaced with chlorine .

- Impact : Chlorine’s electron-withdrawing nature increases polarity and may enhance intermolecular interactions (e.g., halogen bonding) compared to the methyl group .

Functional Group Modifications

2-(3-Nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate (CID: 1925993)

- Molecular Formula : C₂₅H₁₈N₂O₅ (MW: 426.43 g/mol).

- Key Difference : The nitro group is at the 3-position of the phenyl ring instead of 4-methyl-3-nitro.

[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate (CAS: 355411-69-7)

- Molecular Formula : C₂₈H₂₂ClN₂O₆ (MW: 517.94 g/mol).

- Key Difference: Incorporates a 4-methoxyphenyl group on the quinoline and a chloro substituent on the phenyl ring.

- Impact : Methoxy’s electron-donating nature contrasts with nitro’s electron-withdrawing effects, altering electronic distribution and solubility .

Substituent Effects on Physicochemical Properties

Key Research Findings

Electronic and Steric Effects

- Nitro vs. Methoxy : Nitro groups enhance electrophilicity and hydrogen-bond acceptor capacity, whereas methoxy groups improve solubility via electron donation .

Metabolic and Toxicological Considerations

- Methyl Groups : Enhance metabolic stability by reducing oxidative susceptibility compared to halogenated analogs .

Q & A

What are the common synthetic routes for preparing 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate, and what purification methods are recommended?

Category: Basic

Answer:

The synthesis typically involves multi-step reactions, such as:

Quinoline core formation : Friedel-Crafts acylation or condensation reactions to assemble the quinoline scaffold, as seen in analogous ethyl carboxylate syntheses .

Esterification : Coupling the quinoline-4-carboxylic acid derivative with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol using carbodiimide-based coupling agents (e.g., DCC or EDC) .

Nitrophenyl incorporation : Electrophilic aromatic substitution or nucleophilic displacement to introduce the 4-methyl-3-nitrophenyl group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for intermediate isolation. Final products are often recrystallized from ethanol or methanol, as demonstrated in related quinoline carboxylate syntheses .

What analytical techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

Category: Basic

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and ester linkage integrity. For example, quinoline protons typically appear as deshielded singlets (~δ 8.5–9.0 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as applied to structurally similar ethyl carboxylates .

Resolving inconsistencies : Cross-validate using multiple techniques (e.g., comparing NMR data with computational predictions via DFT) and repeat experiments under controlled conditions (e.g., anhydrous solvents) .

What are the recommended storage conditions and handling precautions for this compound?

Category: Basic

Answer:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group. Dry, ventilated environments are critical, as moisture accelerates degradation .

- Handling : Use gloves and eye protection to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks, especially during nitrophenyl-group handling .

How can the reaction mechanisms involving the nitro and ester functional groups be elucidated?

Category: Intermediate

Answer:

- Nitro group reactivity : Monitor reduction pathways (e.g., catalytic hydrogenation or Zn/HCl) using UV-Vis spectroscopy to track intermediate amine formation .

- Ester stability : Hydrolysis studies under acidic/basic conditions (e.g., NaOH/EtOH) with kinetic monitoring via HPLC or TLC .

- Computational modeling : Density Functional Theory (DFT) calculates transition states and electron density maps to predict sites for electrophilic attack, as applied to similar nitroaromatic systems .

What strategies optimize yield in multi-step syntheses of this compound?

Category: Intermediate

Answer:

- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitroaromatic intermediates .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time, as seen in analogous quinoline syntheses .

How can computational methods predict the compound’s photophysical or electronic properties?

Category: Advanced

Answer:

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis absorption spectra by modeling electronic transitions between HOMO-LUMO orbitals. This approach validated bathochromic shifts in nitro-substituted quinolines .

- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

How should researchers address contradictory data in spectroscopic or biological activity results?

Category: Advanced

Answer:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic intermediates) .

- Advanced spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex mixtures .

- Meta-analysis : Compare findings with structurally analogous compounds (e.g., ethyl 4-hydroxyquinoline carboxylates) to identify trends in nitro group effects .

What methodologies assess the compound’s stability under environmental or biological conditions?

Category: Advanced

Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with periodic HPLC sampling to quantify degradation .

- Photostability : Expose to UV light (λ = 254–365 nm) and monitor nitro group reduction via FTIR or LC-MS .

- Microsomal assays : Use liver microsomes to evaluate metabolic pathways and identify reactive metabolites .

How can experimental designs for biological activity studies minimize variability?

Category: Advanced

Answer:

- Randomized block designs : Assign treatments randomly within blocks (e.g., cell culture batches) to control for confounding variables, as applied in phytochemical studies .

- Dose-response curves : Use 4-parameter logistic models to calculate IC values, ensuring ≥3 replicates per concentration .

- Positive/negative controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.